2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-11-3-4-16-13-18(9-10-19(16)24)23-20(25)12-15-5-7-17(22)8-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGYZTILIPWUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 2-(4-chlorophenyl)acetic acid with 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products
Oxidation: Quinoline derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Anticancer Properties:
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against human tumor cells with significant growth inhibition rates, suggesting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action:
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. Studies have reported that compounds with similar structures often engage in interactions with specific cellular targets, leading to programmed cell death .
Therapeutic Applications
Antiviral Activity:
In addition to its anticancer properties, there is emerging evidence that 2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide may possess antiviral properties. It has been included in screening libraries aimed at identifying compounds effective against viral infections . This broadens its potential applications beyond oncology.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biological Activity
2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 374.87 g/mol. The structure features a chlorophenyl group, a tetrahydroquinoline moiety, and an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C21H23ClN2O2 |
| Molecular Weight | 374.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties against certain bacterial strains.
- Antiviral Activity : It has been included in antiviral screening libraries, indicating potential efficacy against viral infections.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be relevant for therapeutic applications in conditions like Alzheimer's disease.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets such as receptors or enzymes. This interaction could modulate their activity and lead to various pharmacological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and analogs:
- Antimicrobial Screening : A study on structurally similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compounds were evaluated using standard broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs) .
- Enzyme Inhibition Assays : Compounds with similar structural features were tested for acetylcholinesterase (AChE) inhibition. The results showed significant inhibition rates compared to control substances . This suggests potential applications in treating neurodegenerative diseases.
- Antiviral Efficacy : The compound has been included in antiviral libraries for screening against various viruses. Although specific results for this compound are pending publication, its structural characteristics align with known antiviral agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Tetrahydroquinoline/Tetrahydroisoquinoline Families
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Effects on Activity: The 1-position acyl group (e.g., 2-methylpropanoyl vs. furan-2-carbonyl) influences solubility and metabolic stability. Chlorophenyl vs. Methoxyphenyl: The 4-chlorophenyl group in the target compound may enhance lipophilicity and receptor-binding affinity compared to the 4-methoxyphenyl group in G502-0095, as chlorine’s electronegativity strengthens hydrophobic interactions . Orexin Receptor Antagonism: Compounds 20 and 21 () demonstrate that substitutions at the 7-position (e.g., piperidinylethoxy or benzyloxy) significantly improve orexin-1 receptor selectivity and potency.
Pharmacological and Structural Insights
- Crystal Packing and Stability: The compound exhibits three distinct conformers in its asymmetric unit, stabilized by N–H⋯O hydrogen bonding.
- Antimicrobial Analogy : The dichlorophenyl-pyrazolyl acetamide () shares structural motifs with benzylpenicillin, hinting at possible antimicrobial mechanisms for the target compound if similarly substituted .
Q & A
Q. What are the recommended synthetic routes for synthesizing this acetamide derivative?
Methodological Answer: A two-step approach is typically employed:
Acylation of the tetrahydroquinoline core : React 1,2,3,4-tetrahydroquinolin-6-amine with 2-methylpropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .
Chlorophenyl acetamide coupling : Treat the intermediate with 2-(4-chlorophenyl)acetic acid using HATU/DIPEA in DMF at 0°C→RT for 12 hours. Purify via column chromatography (silica gel, gradient elution) .
Q. Key Data :
Q. How should researchers approach structural characterization of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Refinement parameters (e.g., R-factor < 5%) validate bond angles/lengths (e.g., C=O at 1.22 Å, C–N at 1.34 Å) .
- Spectroscopy :
Validation : Cross-check experimental data against computational models (e.g., PubChem’s InChI key) to resolve ambiguities .
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (4:1) at 60°C to remove polar impurities. Cooling to –20°C yields needle-like crystals (purity > 95%) .
- Column chromatography : Optimize with silica gel and ethyl acetate/hexane (1:4→1:2 gradient). Monitor fractions via UV at 254 nm .
Challenges : Hydrolytic degradation occurs in aqueous acidic conditions—maintain pH > 6 during purification .
Advanced Research Questions
Q. How can synthetic yields be improved in multi-step reactions?
Methodological Answer:
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using a fractional factorial design. For example, increasing DIPEA from 2 to 3 equivalents improved coupling efficiency by 18% .
- Catalyst optimization : Replace HATU with cheaper alternatives (e.g., EDCI/HOBt) without compromising yield .
Data Contradiction Note : Benchmarks from PubChem (72% yield) vs. literature (45–60%) suggest variability in starting material purity .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Polymorph screening : Recrystallize under varied solvents (e.g., acetonitrile vs. ethanol) to identify conformational isomers .
- Dynamic NMR : Analyze temperature-dependent spectra to detect slow rotational barriers in the acetamide group (e.g., coalescence temperature ~120°C) .
Case Study : A 2023 study resolved discrepancies in NOE correlations by re-refining XRD data with anisotropic displacement parameters .
Q. How to design experiments assessing biological activity mechanisms?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target receptors (e.g., quinoline-binding enzymes). Validate with MD simulations (>50 ns trajectories) .
- In vitro assays :
Theoretical Framework : Link activity to electron-withdrawing substituents (e.g., 4-chlorophenyl’s Hammett σ⁺ effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
